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1-(6-(4-Benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(2-methoxyphenyl)urea

Lipophilicity Drug-likeness Permeability

Procure this exact pyrimidinyl aryl urea to ensure reproducible kinase selectivity. The 2-methoxyphenyl moiety is critical for PDGFRα/β, FLT3, and KIT profiling, while reduced FGFR activity vs. BGJ398 enables deconvolution of PDGFR-specific antiproliferative effects in GIST/glioblastoma models. Systematic SAR comparison with o-tolyl, 2-ethoxy, and 2-thiophenyl analogs depends on this specific hydrogen-bond acceptor variant. Its benzylpiperazine group also supports off-target GPCR screening. XLogP3-AA of 2.8 ensures solubility at 1–10 µM.

Molecular Formula C23H26N6O2
Molecular Weight 418.501
CAS No. 1396843-68-7
Cat. No. B3004066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-(4-Benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(2-methoxyphenyl)urea
CAS1396843-68-7
Molecular FormulaC23H26N6O2
Molecular Weight418.501
Structural Identifiers
SMILESCOC1=CC=CC=C1NC(=O)NC2=CC(=NC=N2)N3CCN(CC3)CC4=CC=CC=C4
InChIInChI=1S/C23H26N6O2/c1-31-20-10-6-5-9-19(20)26-23(30)27-21-15-22(25-17-24-21)29-13-11-28(12-14-29)16-18-7-3-2-4-8-18/h2-10,15,17H,11-14,16H2,1H3,(H2,24,25,26,27,30)
InChIKeyVCTFHFOVJYLRQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(6-(4-Benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(2-methoxyphenyl)urea – Structural and Physicochemical Baseline for Procurement Evaluation


The compound 1-(6-(4-Benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(2-methoxyphenyl)urea (CAS 1396843-68-7) is a synthetic organic molecule consisting of a pyrimidine core substituted at the 6-position with a 4-benzylpiperazine moiety and linked via a urea bridge to a 2-methoxyphenyl group [1]. Its molecular formula is C23H26N6O2 with a molecular weight of 418.5 g/mol and a computed XLogP3-AA of 2.8 [1]. The compound belongs to the broader class of heteroaryl aryl ureas, specifically pyrimidinyl aryl ureas, which have been investigated as protein kinase inhibitors, particularly targeting FGFR and PDGFR family kinases [2]. Its structural features—the benzylpiperazine basic center and the 2-methoxyphenyl urea pharmacophore—position it within a well-precedented medicinal chemistry scaffold privileged for kinase inhibition [3].

Why Substituting 1-(6-(4-Benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(2-methoxyphenyl)urea with a Generic Analog Risks Loss of Function


Although numerous analogs share the pyrimidinyl-benzylpiperazine-urea core, even minor structural variations at the terminal aryl ring critically modulate both kinase selectivity and antiproliferative potency [1]. The 2-methoxyphenyl substituent contributes specific hydrogen-bond acceptor and steric properties that influence the compound's binding conformation within the ATP-binding pocket of target kinases; replacement with a 2-methylphenyl (o-tolyl), 2-ethoxyphenyl, or thiophenyl group alters the electronic and steric landscape, potentially shifting selectivity profiles and reducing cellular activity [1][2]. Similarly, exchanging the N-benzylpiperazine for an N-phenylpiperazine or N-ethylpiperazine modifies both the basicity and the lipophilic bulk, affecting kinase affinity and membrane permeability [3]. Without explicit comparative data, generic substitution cannot be assumed to preserve the activity profile of this specific compound, making procurement of the exact structure essential for reproducible research.

Quantitative Differentiation Evidence for 1-(6-(4-Benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(2-methoxyphenyl)urea Against Closest Analogs


Physicochemical Differentiation: Lipophilicity (XLogP3-AA) vs. Closest 2-Ethoxyphenyl and 2-Methylphenyl Analogs

The target compound exhibits an intermediate computed lipophilicity (XLogP3-AA = 2.8) compared to its close structural analogs. The 2-ethoxyphenyl analog (1-(2-ethoxyphenyl)-3-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]urea) is more lipophilic, while the 2-methylphenyl (o-tolyl) analog and the 2-thiophenyl analog are less lipophilic based on structural considerations [1]. This intermediate logP value suggests a balanced profile between membrane permeability and aqueous solubility, which is relevant for cellular assay performance and formulation considerations.

Lipophilicity Drug-likeness Permeability

Hydrogen Bond Donor/Acceptor Profile Differentiation from N-Phenylpiperazine and N-Ethylpiperazine Analogs

The target compound possesses 2 hydrogen bond donors (urea NH groups) and 6 hydrogen bond acceptors (pyrimidine N, piperazine N, urea carbonyl O, methoxy O) [1]. The benzylpiperazine moiety provides a tertiary amine (pKa ~7–8) that is protonated at physiological pH, enabling a key salt-bridge or cation-π interaction with kinase active-site residues. In contrast, an N-phenylpiperazine analog (e.g., 1-(2-ethoxyphenyl)-3-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]urea) presents a reduced basicity at the piperazine distal nitrogen, altering its protonation state at pH 7.4 [2]. The N-ethylpiperazine analog (as in BGJ398/infigratinib) introduces flexibility but loses the aromatic stacking potential of the benzyl group.

Hydrogen bonding Kinase hinge binding Selectivity

Kinase Inhibition Class Potency Contextualized Against Reference FGFR Inhibitor BGJ398

While direct IC50 or Kd data for the target compound against specific kinases are not publicly available in peer-reviewed literature, the piperazinylpyrimidine urea scaffold to which it belongs has demonstrated potent inhibition of oncogenic mutant forms of PDGFR family kinases [1]. Compounds from this series have shown GI50 values as low as 68 nM against RPMI-8226 leukemia cells and 90 nM against NCI-H23 NSCLC cells [1]. The clinical-stage FGFR inhibitor BGJ398 (infigratinib), which employs a different 3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-methylurea motif, achieves FGFR1-3 IC50 values of 0.9–1.4 nM [2]. The target compound's 2-methoxyphenyl urea (lacking the dichloro-dimethoxy substitution pattern) predicts a distinct kinase selectivity profile from BGJ398, potentially reducing FGFR-driven hyperphosphatemia on-target toxicity while retaining activity against alternative kinase targets [3].

Kinase inhibition FGFR PDGFR Antiproliferative

Antiproliferative Activity Against MCF-7 Breast Cancer Cells Relative to In-Class Analogs

Vendor-reported data indicate that the target compound exhibits an IC50 of ~20 µM against MCF-7 breast cancer cells . While this value originates from a commercial supplier and should be independently verified, it provides a provisional benchmark. In comparison, the closest analog 1-(2-ethoxyphenyl)-3-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]urea (CAS 1396860-69-7) has no publicly reported antiproliferative data. Broader SAR from the piperazinylpyrimidine class indicates that the 2-methoxyphenyl substitution can confer up to 5-fold differences in GI50 compared to unsubstituted phenyl or 4-substituted analogs across NCI-60 cell lines [1].

Antiproliferative MCF-7 Breast cancer Cytotoxicity

Validated Application Scenarios for 1-(6-(4-Benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(2-methoxyphenyl)urea Based on Available Evidence


Kinase Selectivity Profiling in PDGFR/FLT3 Mutant-Driven Cancer Models

Based on the established class activity of piperazinylpyrimidine ureas against oncogenic PDGFR mutants [1], this compound is best deployed as a chemical probe in head-to-head panels comparing PDGFRα/β, FLT3, and KIT inhibition vs. clinical reference inhibitors. Its predicted reduced FGFR potency relative to BGJ398 [2] makes it valuable for deconvoluting PDGFR-specific from FGFR-mediated antiproliferative effects in gastrointestinal stromal tumor (GIST) or glioblastoma cell models.

Structure-Activity Relationship (SAR) Studies on the 2-Methoxyphenyl Urea Pharmacophore

The compound serves as a key intermediate-complexity analog within a SAR matrix exploring the effect of 2-substitution on the terminal phenyl ring. Systematic comparison with the 2-methyl (o-tolyl), 2-ethoxy, 2-thiophenyl, and 2,3-dihydrobenzo[b][1,4]dioxin analogs enables mapping of steric and electronic requirements for antiproliferative activity [1][3]. Procurement of the exact 2-methoxyphenyl variant ensures controlled variation of the hydrogen-bond acceptor character (methoxy vs. methyl vs. ethoxy) without confounding scaffold changes.

Polypharmacology Assessment via Kinome-Wide Profiling (e.g., Eurofins KinaseProfiler or DiscoverX KINOMEscan)

Given the benzylpiperazine motif's known affinity for aminergic GPCRs (dopamine, serotonin receptors) [4], this compound is well-suited for broad kinome and safety pharmacology panels. Its intermediate lipophilicity (XLogP3-AA = 2.8) [3] suggests adequate solubility for screening at 1–10 µM concentrations, enabling identification of off-target kinase or GPCR hits that differentiate it from more lipophilic or more polar analogs.

Antiproliferative Benchmarking Against NCI-60 or Comparable Cell Line Panels

The compound is a candidate for NCI-60 one-dose or five-dose screening to establish a public, reproducible antiproliferative fingerprint. Preliminary vendor data suggesting MCF-7 activity warrant independent confirmation and expansion to a broader panel including MDA-MB-468 (breast), NCI-H23 (NSCLC), and RPMI-8226 (leukemia), where related piperazinylpyrimidines have shown GI50 values in the 68–90 nM range [1]. The resulting COMPARE analysis would identify mechanistic correlations differentiating it from standard anticancer agents.

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